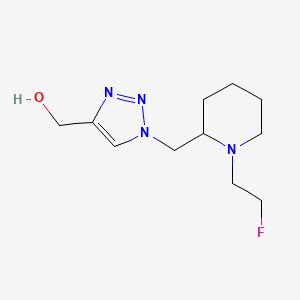
(1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Biologically Active Derivatives : A study detailed the synthesis and structural characterization of biologically active derivatives of 1,2,4-triazoles, including compounds with fluorine substitutions and piperidine ring modifications. These compounds exhibited various intermolecular interactions, crucial for their biological activities, as analyzed through X-ray diffraction and computational methods (Shukla et al., 2017).
Crystal Structure Analysis : Research has been conducted on the crystal structure of compounds related to the query chemical, providing insights into their molecular configurations and potential interaction mechanisms with biological targets. This includes studies on compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, shedding light on their structural features through X-ray crystallography (Girish et al., 2008).
Biological Activities and Potential Applications
Antagonist Activity : Compounds structurally similar to the query have been tested for their antagonist activity against receptors like 5-HT2, showing significant potential in biomedical applications. For instance, certain bicyclic 1,2,4-triazol-3(2H)-one derivatives demonstrated potent 5-HT2 antagonist activity, highlighting their therapeutic potential (Watanabe et al., 1992).
Anticancer Activity : Novel synthesis methods have led to the creation of compounds with potential anticancer properties. For instance, aziridine-1,2,3-triazole hybrid derivatives have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines, demonstrating the therapeutic relevance of such compounds (Dong & Wu, 2017).
Corrosion Inhibition : Beyond biomedical applications, derivatives of 1,2,3-triazoles have been investigated for their potential as corrosion inhibitors for metals in acidic environments. This includes studies on compounds like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, providing insights into their practical applications in material science (Ma et al., 2017).
Future Directions
properties
IUPAC Name |
[1-[[1-(2-fluoroethyl)piperidin-2-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4O/c12-4-6-15-5-2-1-3-11(15)8-16-7-10(9-17)13-14-16/h7,11,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZIBTJUIBUIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2C=C(N=N2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





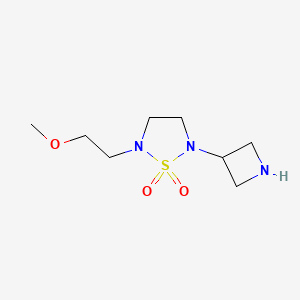


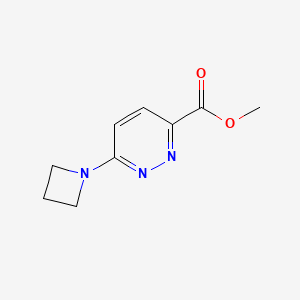

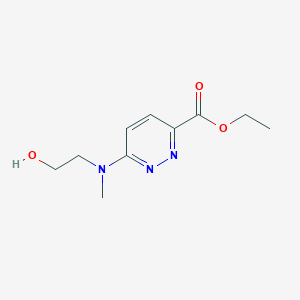

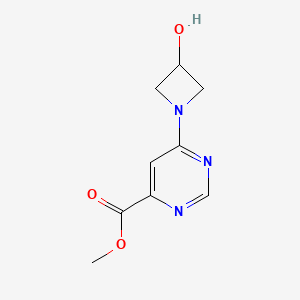

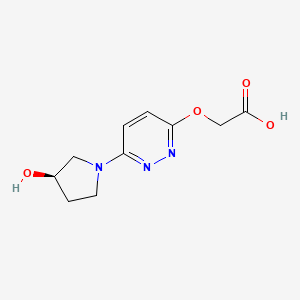
![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)
